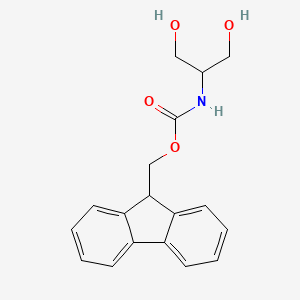

Fmoc-serinol

CAS No.:

Cat. No.: VC16484005

Molecular Formula: C18H19NO4

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19NO4 |

|---|---|

| Molecular Weight | 313.3 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(1,3-dihydroxypropan-2-yl)carbamate |

| Standard InChI | InChI=1S/C18H19NO4/c20-9-12(10-21)19-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20-21H,9-11H2,(H,19,22) |

| Standard InChI Key | NEHZDXMOBCKLTJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fmoc-serinol consists of a serine backbone modified with two functional groups:

-

An Fmoc group at the amino terminus, providing ultraviolet (UV) detectability and base-labile protection.

-

A tert-butyl ether group at the serine hydroxyl, offering acid-resistant protection during synthesis .

The tert-butyl group enhances steric hindrance, preventing unintended side reactions, while the Fmoc moiety allows for sequential deprotection under mild basic conditions (e.g., piperidine) .

Table 1: Key Physicochemical Properties of Fmoc-Serinol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₉NO₄ | |

| Molecular Weight | 313.3 g/mol | |

| Protection Groups | Fmoc (amine), tert-butyl (OH) | |

| Stability | Stable under acidic conditions |

Synthetic Methodologies

Stepwise Synthesis from L-Serine

The synthesis of Fmoc-serinol typically follows a three-step protocol:

-

Protection of the Hydroxyl Group: L-serine’s hydroxyl group is reacted with tert-butyl chloride in the presence of a base, yielding O-tert-butyl-L-serine .

-

Fmoc Protection of the Amine: The amino group is treated with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a mixture of 1,4-dioxane and aqueous sodium carbonate, forming Fmoc-O-tert-butyl-L-serinol .

-

Purification: The crude product is extracted with ethyl acetate, washed with brine, and dried over magnesium sulfate before solvent evaporation .

This method achieves an 88% yield under optimized conditions, with purity confirmed via ¹H nuclear magnetic resonance (NMR) .

Solid-Phase Peptide Synthesis (SPPS) Compatibility

Fmoc-serinol’s design aligns with Fmoc-SPPS requirements:

-

Deprotection Efficiency: The Fmoc group is cleaved rapidly with 20% piperidine in dimethylformamide (DMF), leaving the tert-butyl group intact .

-

Minimized Racemization: Urethane-based protection suppresses racemization during coupling, ensuring stereochemical integrity .

Applications in Biomedical Research

Peptide Synthesis

Fmoc-serinol serves as a versatile building block for synthesizing complex peptides:

-

Backbone Protection: Its tert-butyl group prevents β-elimination during phosphorylation, a common issue in serine-rich sequences .

-

Segment Condensation: The compound enables fragment coupling in long peptides (≥50 residues), overcoming aggregation challenges .

For example, Shapiro et al. (1994) utilized Fmoc-serinol to synthesize phosphoserine peptides by selectively removing the tert-butyl group on-resin, followed by phosphorylation .

Prodrug Development

Pharmaceutical studies leverage Fmoc-serinol to design prodrugs with enhanced bioavailability:

-

Ester Prodrugs: The hydroxyl group is conjugated to carboxylic acid-containing drugs (e.g., antivirals), improving membrane permeability .

-

Enzyme-Responsive Linkers: Tumor-specific proteases cleave Fmoc-serinol-based linkers, enabling targeted drug release.

Material Science and Bioconjugation

Hydrogel Fabrication

Fmoc-serinol’s amphiphilic nature drives self-assembly into nanofibrous hydrogels for drug delivery:

-

Mechanical Tunability: Varying the tert-butyl/Fmoc ratio adjusts hydrogel stiffness (1–10 kPa), mimicking extracellular matrices .

-

Sustained Release: Hydrogels loaded with doxorubicin show zero-order release kinetics over 14 days in vitro.

Surface Functionalization

In diagnostics, Fmoc-serinol anchors biomolecules to gold nanoparticles (AuNPs) via thiol-Fmoc interactions:

-

Biosensor Fabrication: AuNPs functionalized with Fmoc-serinol-linked antibodies detect biomarkers at picomolar concentrations .

Analytical and Regulatory Considerations

Quality Control

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity assessment:

-

HPLC Conditions: C18 column, acetonitrile/water gradient (60:40 to 90:10), retention time = 12.3 min.

-

MS Profile: [M+H]⁺ peak at m/z 314.3.

Future Directions and Challenges

Automated Synthesis Platforms

Integrating Fmoc-serinol into machine learning-driven SPPS could accelerate peptide drug discovery:

-

Real-Time Monitoring: UV monitoring of Fmoc deprotection (λ = 301 nm) enables error correction during synthesis .

Sustainability Initiatives

Efforts to reduce solvent waste (e.g., 1,4-dioxane) include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume